molecular formula C8H4ClN3 B1459443 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile CAS No. 1360969-13-6

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B1459443
CAS RN: 1360969-13-6
M. Wt: 177.59 g/mol
InChI Key: XDBAUPGJYPQTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a high-quality intermediate used in pharmaceutical research and development . It is a reliable reference material that meets strict industry standards .


Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives, including 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, has been reported in various studies . For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .


Molecular Structure Analysis

Imidazole, the core structure of 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving 1H-benzo[d]imidazole derivatives have been extensively studied . These compounds show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms .


Physical And Chemical Properties Analysis

Imidazole, the core structure of 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .

Scientific Research Applications

Chemical Synthesis

As a building block in organic synthesis, 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile can be used to construct a wide array of heterocyclic compounds. These compounds can have a variety of applications, from medicinal chemistry to materials science.

Each of these fields can benefit from the unique chemical properties of 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, making it a versatile compound in scientific research. The information provided here is based on the latest available data and research .

Mechanism of Action

While the specific mechanism of action for 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile is not mentioned in the retrieved papers, 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .

Future Directions

The future directions in the research of 1H-benzo[d]imidazole derivatives, including 7-Chloro-1H-benzo[d]imidazole-5-carbonitrile, involve their potential use in the development of new drugs . These compounds show a broad range of biological activities, making them promising candidates for drug development .

properties

IUPAC Name

7-chloro-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBAUPGJYPQTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
7-Chloro-1H-benzo[d]imidazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.